Home > Products > Screening Compounds P22588 > Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate - 1147198-16-0

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Catalog Number: EVT-2973526
CAS Number: 1147198-16-0
Molecular Formula: C14H7F3N3NaO2
Molecular Weight: 329.214
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound demonstrated marked inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, displaying promising anticancer activities. []
  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with the target compound, Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Both compounds also possess a trifluoromethyl group at the 7-position and a phenyl ring at the 5-position. The key difference lies in the substituents at the 2- and 3-positions of the pyrazolo[1,5-a]pyrimidine ring.

7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound exhibited significant inhibitory activity against K562 and MKN45 cancer cell lines. []

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound showed effective inhibition on the proliferation of certain cancer cell lines. []
  • Relevance: Both this compound and Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate share the pyrazolo[1,5-a]pyrimidine core structure and possess a trifluoromethyl group at the 7-position. They differ in their substituents at the 3- and 5-positions. This compound features a dimethylcarboxamide group at the 3-position and a 4-fluorophenyl group at the 5-position, whereas the target compound has a carboxylate group at the 3-position and an unsubstituted phenyl group at the 5-position.

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is structurally characterized by X-ray crystallography, revealing four planar systems: three benzene rings and a pyrazolo[1,5-a]pyrimidine system. []
  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Both compounds also feature a trifluoromethyl group at the 7-position. The difference lies in the substituents at the 2-, 3-, and 5- positions. This compound has a 2,4-dichlorophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position, in contrast to the unsubstituted phenyl group at the 5-position and the absence of a substituent at the 2-position in the target compound.

Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: The crystal structure of this compound reveals an envelope conformation for the dihydropyrimidine ring. []
  • Relevance: While this compound shares the trifluoromethyl and carboxylate functional groups with Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, it differs significantly in its core structure. It features a dihydro-1,2,4-triazolo[1,5-a]pyrimidine scaffold instead of the pyrazolo[1,5-a]pyrimidine scaffold found in the target compound.

5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines

  • Compound Description: This series of compounds were identified as mediator release inhibitors using the human basophil histamine release assay, suggesting potential as anti-asthma agents. Substituents on the 5-aryl group significantly influenced their activity. []
  • Relevance: This series of compounds, while sharing the trifluoromethyl substituent with Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, belong to a different heterocyclic class. They are based on the [, , ]triazolo[1,5-c]pyrimidine scaffold instead of the pyrazolo[1,5-a]pyrimidine system.

3-phenyl-5-(R)-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

  • Compound Description: This series of compounds was synthesized by reacting 3(5)-amino-4-phenyl-1H-pyrazole with β-dicarbonyl compounds bearing a trifluoromethyl group. Their structures were confirmed using multinuclear magnetic resonance spectroscopy and GIAO-DFT calculations. []
  • Relevance: This series of compounds shares the pyrazolo[1,5-a]pyrimidine core and the 7-trifluoromethyl substituent with Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. The R group at the 5 position represents various substituents introduced by the different β-dicarbonyl compounds used in the synthesis.
Overview

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethyl group, which is significant for enhancing the lipophilicity and biological activity of pharmaceutical agents. The structural complexity of pyrazolo[1,5-a]pyrimidines allows for various modifications that can lead to compounds with improved pharmacological properties.

Source

The synthesis and characterization of sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be traced back to research articles focused on the development of pyrazolo[1,5-a]pyrimidine derivatives. These studies emphasize the compound's potential as an antimetabolite and its utility in various chemical reactions .

Classification

This compound is classified under heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are recognized for their structural resemblance to purines, making them relevant in biochemical pathways related to nucleic acid metabolism.

Synthesis Analysis

Methods

The synthesis of sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step synthetic routes. One common approach includes the cyclocondensation reaction between 3-amino-pyrazoles and β-dicarbonyl compounds or other electrophiles. This method allows for the introduction of various substituents at different positions on the pyrazolo ring .

Technical Details:

  • Step 1: The reaction begins with a suitable aminopyrazole, such as 3-methyl-1H-pyrazol-5-amine.
  • Step 2: This intermediate is then reacted with a β-enaminone or similar electrophile under controlled conditions (e.g., heating in an appropriate solvent).
  • Step 3: The resulting compound undergoes further functionalization to introduce the phenyl and trifluoromethyl groups.
Molecular Structure Analysis

Structure

The molecular structure of sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be described as follows:

  • Core Structure: It contains a pyrazolo[1,5-a]pyrimidine ring system.
  • Substituents: The presence of a phenyl group at position 5 and a trifluoromethyl group at position 7 contributes to its unique properties.
  • Carboxylate Group: The carboxylate functionality at position 3 enhances solubility in aqueous environments.

Data

The molecular formula is C13H8F3N3O2C_{13}H_{8}F_3N_3O_2, with a molecular weight of approximately 305.22 g/mol. The compound exhibits distinct spectral characteristics in NMR and IR spectroscopy that confirm its structure .

Chemical Reactions Analysis

Reactions

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate participates in various chemical reactions due to its reactive functional groups. Notably:

  • Nucleophilic Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under certain conditions.
  • Coupling Reactions: It can also undergo coupling reactions such as Suzuki or Buchwald-Hartwig coupling to form more complex structures .

Technical Details:
These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Mechanism of Action

Process

The mechanism of action for sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate primarily involves its role as an inhibitor in biochemical pathways. It has been shown to interact with various enzymes involved in nucleotide metabolism.

Data:
Studies indicate that this compound may inhibit specific kinases or enzymes associated with purine metabolism, leading to altered cellular functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to the carboxylate moiety.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: The presence of trifluoromethyl enhances reactivity toward nucleophiles.

Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide insights into these properties .

Applications

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific uses:

  1. Medicinal Chemistry: Explored as a potential therapeutic agent due to its inhibitory effects on key metabolic pathways.
  2. Fluorescent Probes: Its derivatives have been investigated for use as fluorescent markers in biological imaging .
  3. Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Introduction to Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry

Structural Significance of the Pyrazolo[1,5-a]pyrimidine Core in Drug Design

The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that confers exceptional binding versatility to biological targets. Its significance arises from:

  • Planar topology and hydrogen-bonding capability: The core’s nitrogen atoms (N1, N2, C3) act as hydrogen-bond acceptors, while C3 substituents (e.g., carboxylate) donate hydrogen bonds. This dual capability enables strong interactions with kinase ATP pockets, as demonstrated in FLT3 (FMS-like tyrosine kinase 3) inhibitors. For example, derivatives like compound 17 and 19 achieved IC₅₀ values of 0.4 nM against FLT3-ITD (internal tandem duplication), a key driver mutation in acute myeloid leukemia (AML) [2] [10].
  • Biosimilarity to purines: The core mimics endogenous purine bases, allowing selective inhibition of kinases and receptors. In angiotensin II (AII) receptor antagonists, removal of the C3-carboxylic acid retained nanomolar affinity, highlighting the scaffold’s adaptability [7].
  • Synthetic tractability: Michael addition between 3-aminopyrazoles and electrophilic carbonyls (e.g., ethyl ethoxyacrylate) enables efficient derivatization at C-5, C-7, and C-3 positions [10]. This facilitates rapid structure-activity relationship (SAR) exploration, as seen in FLT3 inhibitor optimizations.

Table 1: Bioactivity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC₅₀/EC₅₀Biological Activity
Compound 17FLT3-ITD0.4 nMAntiproliferative in AML cell lines [2]
Compound 19FLT3D835Y0.3 nMOvercame quizartinib resistance [10]
Ethyl 5-(4-FP)-7-CF₃MKN45/H460 cells>50 µMPoor cytotoxicity [4]
AII antagonist leadAngiotensin II R<100 nMOral antihypertensive activity [7]

Recent studies further highlight the core’s role in overcoming drug resistance. For instance, C7-trifluoromethyl derivatives (e.g., compound 20) inhibited FLT3D835Y mutants (IC₅₀ = 0.3 nM), which confer resistance to the clinical inhibitor quizartinib [10]. Conversely, structural modifications can diminish activity, as observed with ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, which showed negligible inhibition in MKN45 gastric and H460 lung cancer cells (>50 µM) [4]. This underlines the core’s sensitivity to substituent effects.

Role of Trifluoromethyl and Phenyl Substituents in Bioactive Molecule Optimization

Substituents at C-5 and C-7 critically modulate the bioactivity, selectivity, and pharmacokinetics of pyrazolo[1,5-a]pyrimidine derivatives. Key roles include:

  • Trifluoromethyl (C7):
  • Electron-withdrawing effects: The CF₃ group enhances electrophilicity of adjacent ring positions, strengthening π-stacking with hydrophobic kinase pockets (e.g., FLT3’s P-loop) [10].
  • Metabolic stability: CF₃ reduces oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life. In FLT3 inhibitors, this contributed to sustained suppression of phosphorylation in downstream pathways (STAT5, ERK) [2].
  • Lipophilicity enhancement: CF₃ increases log P values by ~0.9 units, improving membrane permeability. This is evidenced by cellular IC₅₀ values <20 nM in MV-4-11 (AML) cells for CF₃-containing analogs [10].

  • Phenyl (C5):

  • Conformational rigidity: The planar phenyl ring enables T-shaped π-π interactions with tyrosine residues (e.g., Tyr693 in FLT3). Ortho-substitution (e.g., 1-naphthyl) further enhanced potency by filling a hydrophobic subpocket [5] [8].
  • Stereoelectronic tuning: Electron-donating groups (e.g., 4-OMe) reduced activity, while electron-withdrawing substituents (e.g., 4-F) maintained potency but compromised solubility [4] [7].
  • Sodium carboxylate (C3): Unlike ethyl esters (e.g., CAS 679830-65-0), the anionic carboxylate improves aqueous solubility (>50 mg/mL) for parenteral formulations [3] [6].

Table 2: Impact of Substituents on Physicochemical and Biological Profiles

Substituent PositionGrouplog P (Calculated)Solubility (mg/mL)Key Biological Effect
C7CF₃+0.9 vs. H~10 (neutral analog)Enhanced FLT3 binding, metabolic stability [10]
C7CHF₂+0.5 vs. CF₃~15Moderate FLT3 activity (IC₅₀ ~100 nM) [6]
C5PhenylBaselineLowBase π-stacking interactions [4]
C51-Naphthyl+1.2 vs. phenylVery lowImproved hydrophobic filling [5]
C3COO⁻ Na⁺-2.1 vs. ethyl ester>50Enabled IV administration [3]

The synergistic effect of these groups is exemplified in sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. While the phenyl ensures target engagement, the trifluoromethyl sustains bioavailability, and the sodium carboxylate balances hydrophilicity—collectively optimizing drug-like properties [3] [10].

Properties

CAS Number

1147198-16-0

Product Name

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

IUPAC Name

sodium;5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Molecular Formula

C14H7F3N3NaO2

Molecular Weight

329.214

InChI

InChI=1S/C14H8F3N3O2.Na/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12;/h1-7H,(H,21,22);/q;+1/p-1

InChI Key

SZCAXUMCYZTDGV-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)[O-].[Na+]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.